4-Methoxy-2-nitrophenol
Overview
Description
4-Methoxy-2-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group at the para position and a nitro group at the ortho position. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
4-Methoxy-2-nitrophenol, also known as Phenol, 4-methoxy-2-nitro-, is a chemical compound with the formula C7H7NO4 It has been suggested that it can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes .
Biochemical Pathways
It is known that the compound is involved in the treatment of obesity and diabetes , suggesting that it may interact with metabolic pathways related to these conditions.
Result of Action
It has been suggested that the compound can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes . These effects suggest that the compound may have a significant impact on metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitrophenol can be synthesized through the nitration of 4-methoxyphenol. The process involves the following steps:
Nitration Reaction: 4-Methoxyphenol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of 45-50°C. The reaction is exothermic, and an ice bath is used to maintain the temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated temperature control systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Substitution: Halogens (chlorine, bromine), sulfuric acid, room temperature.
Major Products Formed
Reduction: 4-Methoxy-2-aminophenol.
Oxidation: 4-Methoxy-2-nitrobenzoic acid.
Substitution: 4-Methoxy-2-nitrohalophenol (e.g., 4-Methoxy-2-nitrochlorophenol).
Scientific Research Applications
4-Methoxy-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxy-2-nitrophenol can be compared with other similar compounds, such as:
4-Nitrophenol: Similar structure but lacks the methoxy group. It is less reactive in electrophilic aromatic substitution reactions.
2-Nitrophenol: The nitro group is at the ortho position relative to the hydroxyl group, making it more acidic than this compound.
4-Methoxyphenol: Lacks the nitro group, making it less reactive in reduction and oxidation reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a wide range of reactions, making it valuable for research and industrial purposes.
Biological Activity
4-Methoxy-2-nitrophenol (4M2NP) is a chemical compound that has garnered attention due to its diverse biological activities and potential implications in toxicology and pharmacology. This article delves into the biological activity of 4M2NP, summarizing key research findings, case studies, and relevant data.
This compound is an aromatic nitrophenol derivative characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. Its chemical structure can be represented as follows:
1. Toxicological Effects
Research indicates that 4M2NP exhibits various toxic effects in biological systems. A study found that exposure to 4M2NP can lead to:
- Hematological Changes : Increased levels of methemoglobin were observed in rats exposed to 4M2NP, indicating potential oxidative stress and impaired oxygen transport .
- Hepatic Effects : Slight elevations in serum transaminases suggest possible liver damage, although no significant histopathological changes were noted .
- Carcinogenic Potential : Some studies indicate a potential link between nitrophenols and carcinogenicity, particularly in animal models where transitional-cell carcinomas were noted in treated rats .
The biological activity of 4M2NP can be attributed to several mechanisms:
- Oxidative Stress Induction : The presence of nitro groups can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation .
- Enzyme Inhibition : 4M2NP has been shown to inhibit certain enzymes involved in detoxification processes, which may exacerbate its toxic effects .
Case Study 1: Hematological Impact in Rats
A study conducted on rats exposed to varying concentrations of 4M2NP demonstrated significant increases in methemoglobin levels at higher exposure doses. The findings are summarized in Table 1.
Exposure Level (mg/m³) | Methemoglobin Level (%) | Statistical Significance |
---|---|---|
Control | 0.5 | - |
26 | No change | - |
112 | 3.5 | p < 0.05 |
2119 | 7.0 | p < 0.01 |
This study highlights the dose-dependent nature of methemoglobinemia induced by 4M2NP exposure.
Case Study 2: Carcinogenicity Assessment
In another study assessing the carcinogenic potential of nitrophenols, rats fed with diets containing 4-amino-2-nitrophenol showed a significant increase in urinary bladder tumors compared to controls. The results are presented in Table 2.
Treatment Group | Tumor Incidence (%) | Dose (ppm) |
---|---|---|
Control | 0 | - |
Low Dose | 20 | 1250 |
High Dose | 40 | 2500 |
These findings suggest a potential carcinogenic risk associated with long-term exposure to nitrophenol derivatives.
Environmental Considerations
Biodegradation studies indicate that compounds like 4M2NP are resistant to degradation under natural conditions, with half-lives ranging from one to three days under aerobic conditions . This persistence raises concerns regarding environmental accumulation and toxicity to aquatic organisms.
Properties
IUPAC Name |
4-methoxy-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGOACXDPDUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166133 | |
Record name | Phenol, 4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-70-3 | |
Record name | Phenol, 4-methoxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the formation of 4-Methoxy-2-nitrophenol?
A1: The research article details the formation of this compound as a product of the reaction between 4-Methoxyphenol and nitrous acid in an acidic aqueous solution []. This reaction also yields benzoquinone as another product. The study investigates factors influencing the reaction rate and product ratios, such as acidity, reactant concentrations, and the presence or absence of dissolved oxygen [].
Q2: What insights does the research provide into the mechanism of this compound formation?
A2: The researchers propose a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical as intermediates []. The 4-methoxyphenoxy radical can then react with either nitrogen dioxide to form this compound, or with water to contribute to the formation of benzoquinone []. This proposed mechanism, encompassing five inorganic and six organic reaction steps, was supported by numerical integrations, demonstrating its ability to explain the experimental observations [].
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